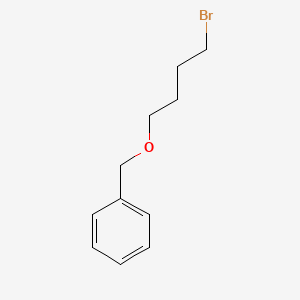

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)-

説明

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the formation of carbon-heteroatom bonds, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These compounds were synthesized through reductive amination using sodium cyanoborohydride in methanol . Similarly, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involved a reaction with hexachlorocyclotriphosphazene . These methods highlight the versatility of benzaldehyde derivatives in forming complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzaldehyde derivatives have been studied using various techniques. For instance, quantum mechanical studies have been conducted to compare the structural properties of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde . These studies included vibrational wavenumber calculations and normal mode analysis at the DFT level, which agreed well with experimental data . The structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal structure .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, as demonstrated by the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using different protecting groups . Another example is the cyclization of 2-(1-aryl-2-methoxyethenyl)benzaldehyde phenylhydrazones mediated by hydrobromic acid, leading to the formation of indenone derivatives . These reactions showcase the reactivity of the benzaldehyde moiety and its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The electronic properties, such as HOMO and LUMO energies, absolute electronegativity, and absolute hardness, have been studied using DFT approaches . Additionally, the first-order hyperpolarizability of these molecules has been calculated, indicating their potential application in nonlinear optics . The photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes have been investigated, revealing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission .

科学的研究の応用

Kinetics and Mechanisms

- Oxidation Mechanism : The oxidation of various methoxy benzaldehydes, including 4-methoxy benzaldehyde and others, by benzimidazolium fluorochromate (BIFC) has been studied. This oxidation leads to the formation of corresponding carboxylic acids. The study proposes a mechanism based on observed kinetics and thermodynamic parameters (Malik, Asghar, & Mansoor, 2016).

Synthesis and Application in Organic Chemistry

- Synthesis of Amorfrutins : 3,5-Dimethoxy-benzaldehyde was used as a starting material in the synthesis of amorfrutins A and B. These compounds showed cytotoxicity for human tumor cell lines (Brandes et al., 2020).

- Intramolecular Reactions : 2-(3-Aryl-2-propenyloxy)benzaldehyde arylhydrazones undergo intramolecular cycloaddition and ene reactions. These reactions depend on the nature of the alkenyl substituents (Shimizu, Hayashi, Kitora, & Teramura, 1982).

Chemical Properties and Reactions

- Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : This study explores the oxidation of methoxy substituted benzyl phenyl sulfides, leading to the formation of methoxy substituted benzaldehydes (Lai, Lepage, & Lee, 2002).

- Benzaldehyde Lyase-Catalyzed Reactions : Benzaldehyde lyase catalyzes the reaction of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, producing high yields of (R)-2-hydroxy-3-methoxy-1-arylpropan-1-one (Demir, Seşenoğlu, Dünkelmann, & Müller, 2003).

Advanced Applications

Enzyme Catalyzed Asymmetric C–C-bond Formation : Benzaldehyde lyase (BAL) catalyzes the formation of (R)-benzoin derivatives, important chiral building blocks. A reactor system was developed for the selective production of substituted (R)-HPP-derivatives (Hildebrand et al., 2007).

Darzens Reaction Catalysis : The reaction of benzaldehyde with methyl chloroacetate catalyzed by magnesium methoxide is discussed, showing the formation of methyl 2,3-epoxy-3-phenylpropanoate and other compounds (Svoboda, Nic, & Paleček, 1992).

Chalcone Derivative Formation : The study reports the synthesis of an orange chalcone derivative from 5,6-(2,2-dimethylchromanyl)-2-hydroxy-4-methoxyacetophenone and 3,4-bis(methoxymethyloxy)benzaldehyde (Hashim et al., 2011).

Safety And Hazards

“Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)-” should be handled with care like any other chemical compound. A similar compound, “5-Iodovanillin”, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

3-iodo-5-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJZJVITAXJCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402669 | |

| Record name | Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |

CAS RN |

106331-79-7 | |

| Record name | 3-Iodo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106331-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)